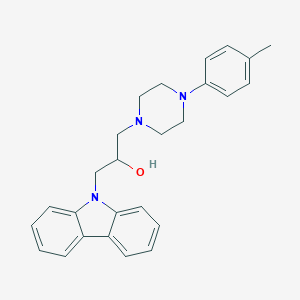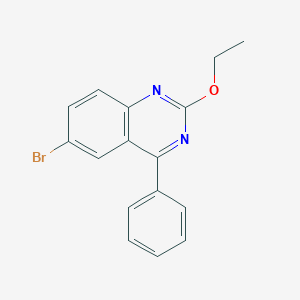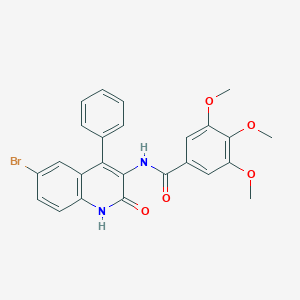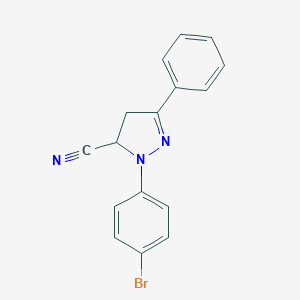
1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol, also known as GSK3β inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a potent inhibitor of glycogen synthase kinase 3 beta (GSK3β), which is a key enzyme involved in various cellular processes such as glycogen metabolism, cell proliferation, and differentiation.
Wirkmechanismus
The mechanism of action of the 1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-olβ inhibitor involves the inhibition of the 1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-olβ enzyme, which is a key regulator of various signaling pathways in the cell. 1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-olβ is known to phosphorylate various proteins involved in cell signaling, and inhibition of this enzyme leads to the modulation of these signaling pathways.
Biochemical and Physiological Effects
The 1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-olβ inhibitor has been shown to have various biochemical and physiological effects in the cell. It has been shown to regulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis. It also regulates the phosphorylation of various proteins involved in the regulation of glycogen metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
The 1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-olβ inhibitor has several advantages for lab experiments. It is a potent and selective inhibitor of 1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-olβ, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. However, the 1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-olβ inhibitor has certain limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on the 1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-olβ inhibitor. One potential application is in the development of new treatments for various neurological disorders. The 1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-olβ inhibitor has shown promising results in preclinical studies, and further research is needed to determine its effectiveness in clinical trials. Another potential application is in the development of new therapies for cancer. 1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-olβ has been shown to play a key role in the regulation of cancer cell proliferation, and inhibition of this enzyme has been shown to be effective in reducing tumor growth. Further research is needed to determine the potential of the 1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-olβ inhibitor in cancer therapy.
Synthesemethoden
The synthesis of 1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol involves the reaction of 1-(9H-carbazol-9-yl)propan-2-ol with p-tolylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain the desired product in high yield and purity.
Wissenschaftliche Forschungsanwendungen
The 1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-olβ inhibitor has been extensively studied for its potential applications in various fields of research. One of the major areas of research is in the treatment of various neurological disorders such as Alzheimer's disease, bipolar disorder, and schizophrenia. 1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-olβ is known to play a key role in the pathogenesis of these disorders, and inhibition of this enzyme has been shown to be effective in reducing the symptoms of these diseases.
Eigenschaften
IUPAC Name |
1-carbazol-9-yl-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O/c1-20-10-12-21(13-11-20)28-16-14-27(15-17-28)18-22(30)19-29-25-8-4-2-6-23(25)24-7-3-5-9-26(24)29/h2-13,22,30H,14-19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDOXMLVGVGTAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-6-[4-(heptyloxy)phenyl]nicotinonitrile](/img/structure/B409533.png)


![[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B409537.png)
![methyl 2-[6-bromo-2-(2-hydroxy-5-methoxy-3-nitrophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B409539.png)
![7-[2-(5-nitro-3-(4-morpholinyl)-1-benzofuran-2(3H)-ylidene)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B409540.png)


![3-Acetyl-5-{3-nitrophenyl}-2-[2-(methyloxy)phenyl]-2,3-dihydro-1,3,4-oxadiazole](/img/structure/B409543.png)
![3-(3,4-Dimethoxyphenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B409548.png)
![3-(4-Tert-butylphenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B409550.png)
![[3-Amino-4-(4-methylphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B409551.png)
![Isopropyl 3-amino-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B409552.png)
![Cyclohexyl {[4-(4-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}acetate](/img/structure/B409556.png)